tert-Butyl ((2R,3S)-2-(2,5-difluorophenyl)-5-hydroxytetrahydro-2H-pyran-3-yl)carbamate tert-Butyl ((2R,3S)-2-(2,5-difluorophenyl)-5-hydroxytetrahydro-2H-pyran-3-yl)carbamate
Brand Name: Vulcanchem
CAS No.: 1172623-99-2
VCID: VC0152921
InChI: InChI=1S/C16H21F2NO4/c1-16(2,3)23-15(21)19-13-7-10(20)8-22-14(13)11-6-9(17)4-5-12(11)18/h4-6,10,13-14,20H,7-8H2,1-3H3,(H,19,21)/t10?,13-,14+/m0/s1
SMILES: CC(C)(C)OC(=O)NC1CC(COC1C2=C(C=CC(=C2)F)F)O
Molecular Formula: C16H21F2NO4
Molecular Weight: 329.344

tert-Butyl ((2R,3S)-2-(2,5-difluorophenyl)-5-hydroxytetrahydro-2H-pyran-3-yl)carbamate

CAS No.: 1172623-99-2

Cat. No.: VC0152921

Molecular Formula: C16H21F2NO4

Molecular Weight: 329.344

* For research use only. Not for human or veterinary use.

tert-Butyl ((2R,3S)-2-(2,5-difluorophenyl)-5-hydroxytetrahydro-2H-pyran-3-yl)carbamate - 1172623-99-2

Specification

CAS No. 1172623-99-2
Molecular Formula C16H21F2NO4
Molecular Weight 329.344
IUPAC Name tert-butyl N-[(2R,3S)-2-(2,5-difluorophenyl)-5-hydroxyoxan-3-yl]carbamate
Standard InChI InChI=1S/C16H21F2NO4/c1-16(2,3)23-15(21)19-13-7-10(20)8-22-14(13)11-6-9(17)4-5-12(11)18/h4-6,10,13-14,20H,7-8H2,1-3H3,(H,19,21)/t10?,13-,14+/m0/s1
Standard InChI Key RYDSJJXCDQFTKF-INPHSSGZSA-N
SMILES CC(C)(C)OC(=O)NC1CC(COC1C2=C(C=CC(=C2)F)F)O

Introduction

Structural Identification and Fundamental Properties

Chemical Identity

tert-Butyl ((2R,3S)-2-(2,5-difluorophenyl)-5-hydroxytetrahydro-2H-pyran-3-yl)carbamate is a carbamate derivative with specific stereochemistry at the 2 and 3 positions of the tetrahydropyran ring. This compound is identified by CAS registry number 1172623-99-2 . The molecular formula is C₁₆H₂₁F₂NO₄, corresponding to a molecular weight of 329.344 g/mol. The compound's IUPAC name is tert-butyl N-[(2R,3S)-2-(2,5-difluorophenyl)-5-hydroxyoxan-3-yl]carbamate, which precisely describes its structural arrangement and stereochemical configuration.

Structural Features

The compound possesses several distinctive structural elements that contribute to its chemical behavior and potential biological activity:

  • A tetrahydropyran ring (six-membered heterocyclic ring containing an oxygen atom)

  • A hydroxyl group at the 5-position of the tetrahydropyran ring

  • A 2,5-difluorophenyl substituent at the 2-position

  • A tert-butyloxycarbonylamino (Boc-amino) group at the 3-position

  • Specific stereochemistry (2R,3S) that defines the spatial orientation of these groups

The unique combination of these structural features creates a molecule with potentially valuable pharmacological properties.

Identification Parameters

The compound can be uniquely identified using various spectroscopic and computational parameters as shown in Table 1.

Table 1: Identification Parameters for tert-Butyl ((2R,3S)-2-(2,5-difluorophenyl)-5-hydroxytetrahydro-2H-pyran-3-yl)carbamate

ParameterValue
CAS Number1172623-99-2
Molecular FormulaC₁₆H₂₁F₂NO₄
Molecular Weight329.344 g/mol
Standard InChIInChI=1S/C16H21F2NO4/c1-16(2,3)23-15(21)19-13-7-10(20)8-22-14(13)11-6-9(17)4-5-12(11)18/h4-6,10,13-14,20H,7-8H2,1-3H3,(H,19,21)/t10?,13-,14+/m0/s1
Standard InChIKeyRYDSJJXCDQFTKF-INPHSSGZSA-N
SMILESCC(C)(C)OC(=O)NC1CC(COC1C2=C(C=CC(=C2)F)F)O
PubChem Compound ID86713019

Physicochemical Properties and Characteristics

Physical State and Appearance

The compound typically appears as a white crystalline powder under standard conditions . This physical form makes it amenable to various pharmaceutical formulation processes and laboratory handling procedures.

Solubility and Stability

While specific solubility data is limited in the available sources, carbamate compounds of this nature typically exhibit limited water solubility but greater solubility in organic solvents such as dichloromethane, chloroform, acetone, and alcohols. The compound contains both hydrophilic components (the hydroxyl and carbamate groups) and hydrophobic components (the difluorophenyl and tert-butyl groups), giving it an amphiphilic character.

For stability considerations, the compound should be stored in well-closed containers protected from light, moisture, and heat to prevent degradation. The recommended storage condition is in a freezer at temperatures below -20°C to maintain optimal stability.

Structural Relationships

The compound belongs to a family of substituted tetrahydropyran derivatives. Several structurally related compounds have been identified, including:

  • tert-Butyl ((2S,3S)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl)carbamate (CAS: 1456616-44-6)

  • tert-Butyl ((2R,3R)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl)carbamate (CAS: 1456616-43-5)

  • tert-Butyl ((2R,3S)-2-(2,5-difluorophenyl)-3,4-dihydro-2H-pyran-3-yl)carbamate (CAS: 1172623-98-1)

These structural variants differ primarily in their stereochemistry and oxidation state at the 5-position, suggesting a family of compounds being investigated for similar applications.

Synthesis and Characterization Methods

Analytical Characterization

Characterization of this compound would typically employ multiple complementary analytical techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) for structural confirmation

  • Mass Spectrometry (MS) for molecular weight verification

  • Infrared (IR) spectroscopy for functional group identification

  • X-ray crystallography for absolute stereochemical confirmation

  • High-Performance Liquid Chromatography (HPLC) for purity assessment

  • Optical rotation for stereochemical verification

Products available commercially are typically provided with a purity specification of 99.0% or higher , indicating rigorous quality control standards for this compound.

Biological Activity and Mechanisms of Action

Mechanism of Action Considerations

The mechanism of action for this compound may involve hydrogen bonding and hydrophobic interactions with target biomolecules, similar to other carbamates. The hydroxyl group at the 5-position provides an additional hydrogen bond donor/acceptor site that could participate in specific interactions with biological targets.

Quantitative structure-activity relationship (QSAR) studies would be valuable for understanding how variations in structure affect biological activity, potentially guiding further development for therapeutic applications.

Applications and Research Directions

Future Research Directions

Given its structural complexity and potential biological activity, future research directions for this compound might include:

  • Detailed pharmacological profiling to better understand its biological activity spectrum

  • Modification of its structure to enhance specific pharmacological properties

  • Investigation of its potential as a building block for more complex molecules

  • Development of improved synthetic routes to access the compound and its derivatives more efficiently

  • Exploration of structure-activity relationships to optimize biological activity

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